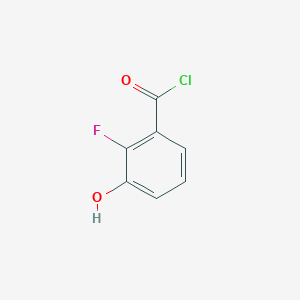![molecular formula C22H25Cl2N3O B1142848 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one CAS No. 117078-70-3](/img/structure/B1142848.png)
4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C22H25Cl2N3O and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Compounds structurally related to 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one have shown promising antimicrobial activities. Studies demonstrate that derivatives with a 1,3,4-thiadiazole ring exhibit significant antimicrobial activity, particularly against certain bacteria like B. subtilis and fungi (Önkol et al., 2008).
Synthesis and Bioactivity
The synthesis process of related compounds and their subsequent bioactive properties are also a key area of research. For instance, the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives has been reported, highlighting their potential as antimicrobials against various bacteria and fungi (El-Wahab et al., 2011).
Anticancer Activities
Some derivatives of phthalazine, including those similar to the compound , have been studied for their potential anticancer activities. Certain analogues have demonstrated higher activity than traditional treatments like cisplatin in in vitro tests against cancer cell lines (Li et al., 2006).
Novel Synthesis Methods
Research into novel synthesis methods of phthalazine derivatives is ongoing. This includes the development of efficient and simplified synthesis processes, as demonstrated in studies focusing on the synthesis of phthalazine derivatives using different reaction conditions (Guéry et al., 2001).
Solubility and Thermodynamics
The solubility and thermodynamic properties of compounds structurally similar to this compound in various solvents are also a subject of research. This includes understanding their solubility in biological and pharmacologically relevant solvents (Volkova et al., 2020).
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and may cause respiratory irritation . Safety measures include avoiding inhalation of dust, fume, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
Mecanismo De Acción
Target of Action
The primary target of 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one is the H1-histamine receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and its activation leads to various allergic symptoms.
Mode of Action
As an antagonist of the H1-histamine receptor, this compound binds to the receptor and prevents it from being activated by histamine . This inhibits the downstream effects of histamine, reducing symptoms such as inflammation and allergic reactions.
Biochemical Pathways
Upon binding to the H1-histamine receptor, the compound disrupts the normal biochemical pathways triggered by histamine. This includes the activation of inflammatory responses and the dilation of blood vessels, which are common symptoms of allergic reactions .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the individual’s metabolic rate and the presence of other drugs .
Result of Action
By blocking the H1-histamine receptor, the compound can alleviate the symptoms of allergic reactions, such as inflammation, itching, and vasodilation . This makes it potentially useful in the treatment of conditions like hay fever, hives, and other allergic reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could affect its absorption and metabolism. Additionally, individual factors such as age, sex, genetic makeup, and overall health can also influence its efficacy and safety .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one' involves the reaction of 4-chlorobenzyl chloride with 2-(1-methylpyrrolidin-2-yl)ethylamine to form the intermediate 4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-yl]methyl chloride. This intermediate is then reacted with sodium hydroxide to form the final product.", "Starting Materials": [ "4-chlorobenzyl chloride", "2-(1-methylpyrrolidin-2-yl)ethylamine", "sodium hydroxide" ], "Reaction": [ "Step 1: 4-chlorobenzyl chloride is reacted with 2-(1-methylpyrrolidin-2-yl)ethylamine in the presence of a base such as triethylamine to form the intermediate 4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-yl]methyl chloride.", "Step 2: The intermediate is then treated with sodium hydroxide to form the final product, 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one." ] } | |
Número CAS |
117078-70-3 |
Fórmula molecular |
C22H25Cl2N3O |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(25)12-14-26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H |
Clave InChI |
MMAJNYNKSYZYQX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
SMILES canónico |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Sinónimos |
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)

